molecular formula C7H2ClF5S B14044469 1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene

1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14044469
M. Wt: 248.60 g/mol
InChI Key: NHINRVZCYSMSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene can be achieved through several methods. One common approach involves the reaction of 2,4-difluoroaniline with trifluoromethylthiolating agents under specific conditions. The reaction typically requires the presence of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and isolation to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H2ClF5S

Molecular Weight

248.60 g/mol

IUPAC Name

1-chloro-2,4-difluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2ClF5S/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H

InChI Key

NHINRVZCYSMSMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)SC(F)(F)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.